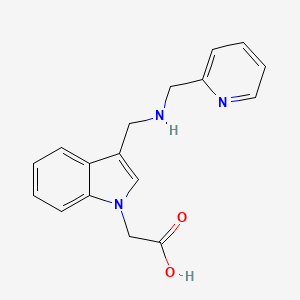
2-(3-(((Pyridin-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(((Pyridin-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid is a complex organic compound that features a pyridine ring, an indole moiety, and an acetic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(((Pyridin-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may utilize advanced techniques such as continuous flow chemistry to enhance yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-(((Pyridin-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(3-(((Pyridin-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(((Pyridin-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)acetic acid
- 3-(Pyridin-2-ylmethyl)indole
- N-(Pyridin-2-yl)amides
Uniqueness
2-(3-(((Pyridin-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid is unique due to its combination of a pyridine ring, an indole moiety, and an acetic acid group. This structural complexity allows for diverse chemical interactions and potential biological activities that are not observed in simpler compounds.
Properties
Molecular Formula |
C17H17N3O2 |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
2-[3-[(pyridin-2-ylmethylamino)methyl]indol-1-yl]acetic acid |
InChI |
InChI=1S/C17H17N3O2/c21-17(22)12-20-11-13(15-6-1-2-7-16(15)20)9-18-10-14-5-3-4-8-19-14/h1-8,11,18H,9-10,12H2,(H,21,22) |
InChI Key |
KCTHNOHFPZAFJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)O)CNCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


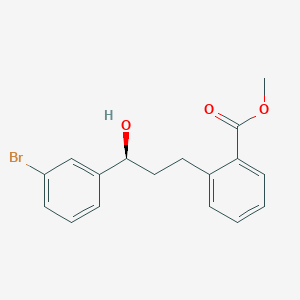
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-cyclohexylthiourea](/img/structure/B11831824.png)
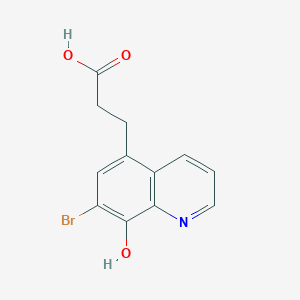
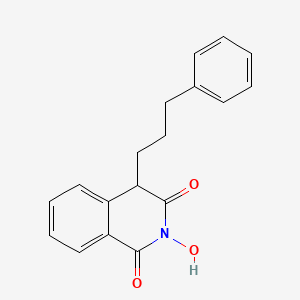
![(4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-amine](/img/structure/B11831854.png)
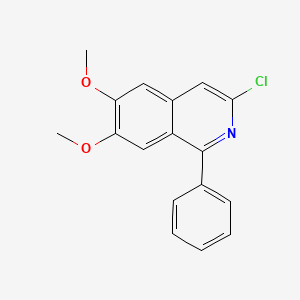
![3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11831862.png)
![3-Phenyl-7-pivaloyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B11831865.png)
![L-N-[4'-Boc-Piperidino]proline](/img/structure/B11831876.png)
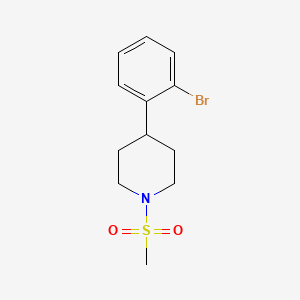
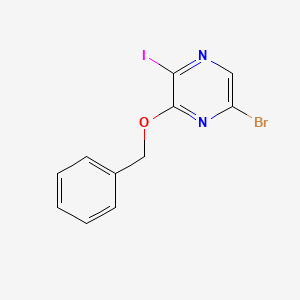
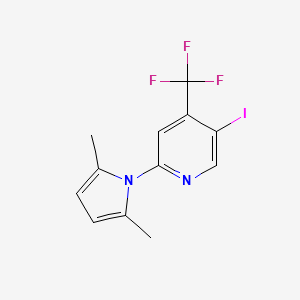
![(4aR,7R,8S,8aR)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B11831897.png)
![2-amino-9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B11831900.png)
